Benzododecinium
Description
Contextualizing Benzododecinium within Quaternary Ammonium (B1175870) Compounds
This compound, also known by synonyms such as benzyldodecyldimethylammonium, is a quaternary ammonium compound (QAC). ontosight.aiontosight.ai QACs are a broad class of chemicals characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. ontosight.aiontosight.ai In the case of this compound, its structure includes a benzyl (B1604629) group, a dodecyl chain, and two methyl groups attached to the nitrogen atom. ontosight.aiontosight.ai This specific molecular arrangement, featuring a hydrophobic dodecyl tail and a hydrophilic quaternary ammonium head, imparts surfactant properties to the molecule. ontosight.ai
The counter-ion associated with the this compound cation can vary, with bromide and chloride being common forms, leading to this compound bromide and this compound chloride, respectively. ontosight.ainih.gov These compounds are recognized for their antimicrobial properties, making them effective as disinfectants and antiseptics. ontosight.ainih.govontosight.ai Their mechanism of action generally involves the disruption of microbial cell membranes, leading to cell death. ontosight.aiontosight.ai
Historical Trajectory of this compound Research
Early research into quaternary ammonium compounds like this compound dates back to the early 20th century, with the discovery of their antimicrobial properties. jcu.cz this compound bromide, for instance, has been used as an antiseptic and disinfectant with a reported phenol (B47542) coefficient of 20-30. wikipedia.orgwikidoc.org An early trademarked antiseptic product named Ajatin, produced in the Czech Republic, contained this compound bromide as an active ingredient. wikipedia.orgwikidoc.orgebi.ac.uk
Initial studies focused on the fundamental synthesis and characterization of these compounds. For example, research has detailed the synthesis of various n-alkyldimethylbenzylammonium halides, including this compound derivatives with different counter-ions (chloride, bromide, and iodide). jcu.cz These early investigations laid the groundwork for understanding the structure-activity relationships of these compounds.
Evolution of Research Foci on this compound
The focus of research on this compound has evolved significantly over time, expanding from basic characterization to more specialized areas of application and investigation.
Antimicrobial Efficacy: A primary and enduring area of research has been its effectiveness against a broad spectrum of microorganisms, including gram-positive bacteria. wikipedia.orgwikidoc.orgncats.io However, its activity against certain gram-negative bacteria, Mycobacterium tuberculosis, and bacterial spores is reported to be less certain or ineffective. wikipedia.orgwikidoc.orgebi.ac.uk Research has explored its use in various formulations, including as a preservative in pharmaceutical products to prevent microbial growth. ontosight.airesearchgate.net Studies have also investigated its efficacy in disinfecting surfaces and its potential to control biofouling by sulfate-reducing bacteria. ebi.ac.uk
Surfactant and Micellar Properties: As a cationic surfactant, this compound's ability to form micelles in aqueous solutions has been a significant area of study. researchgate.netsemanticscholar.orgzenodo.org Research has delved into the thermodynamic properties of its micelle formation, including the critical micellar concentration (CMC) in various solvent systems. researchgate.netsemanticscholar.orgzenodo.org These studies are crucial for applications such as drug delivery, where micelles can act as nanocarriers for poorly water-soluble substances. researchgate.netzenodo.org
Industrial and Pharmaceutical Applications: The application of this compound in industrial and pharmaceutical settings has been a consistent research theme. It is used in washing and cleaning products, biocides, water treatment chemicals, and in oil and gas exploration. europa.eu In the pharmaceutical industry, it has been investigated as a preservative in ophthalmic preparations and other formulations. ncats.ionih.gov Research has also explored its role as a corneal permeability enhancer. ncats.io
Interaction with Biological Systems: More recent research has focused on the interaction of this compound with biological systems at a molecular level. Studies have used techniques like microcalorimetry to investigate the interaction of this compound halides with model cell membranes, such as phosphatidylcholine bilayers. ncats.ioncats.io This line of inquiry aims to understand the precise mechanisms of its antimicrobial action and its effects on cell structures.
Data Tables
Table 1: Investigated Properties of this compound Compounds
| Research Focus | Compound Form | Key Findings |
| Antimicrobial Activity | This compound bromide | Effective against gram-positive microbes. wikipedia.orgwikidoc.orgebi.ac.uk |
| This compound chloride | Demonstrates antimicrobial activity and is used as a biocide. ebi.ac.uk | |
| Surfactant Properties | This compound bromide | Forms micelles in aqueous solutions, with research into its thermodynamic properties. researchgate.netsemanticscholar.orgzenodo.org |
| Industrial Use | This compound chloride | Used in cleaning products, biocides, and water treatment. europa.eu |
| Pharmaceutical Use | This compound bromide | Used as a preservative in pharmaceutical formulations. ontosight.airesearchgate.net |
| This compound chloride | Used as a preservative in eye drop formulations. nih.gov | |
| Membrane Interaction | This compound halides | Studies on interaction with phosphatidylcholine bilayers. ncats.ioncats.io |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl-dodecyl-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21/h13-15,17-18H,4-12,16,19-20H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRXTMLKJDRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139-07-1 (chloride), 7281-04-1 (bromide) | |
| Record name | Benzododecinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60872947 | |
| Record name | N-Benzyl-N,N-dimethyldodecan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-35-5, 5423-15-4, 5459-84-7 | |
| Record name | Benzododecinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzododecinium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC9660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC9658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N,N-dimethyldodecan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZODODECINIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BN0O8CSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Benzododecinium and Analogues
Conventional Synthetic Routes for Benzododecinium
The traditional synthesis of this compound, also known as benzyldodecyldimethylammonium, typically revolves around the formation of a quaternary ammonium (B1175870) cation from a tertiary amine. nih.govwikipedia.org This process is a cornerstone of industrial chemical synthesis for this class of compounds.
Alkylation Reactions in this compound Synthesis
The primary method for synthesizing this compound is through a nucleophilic alkylation reaction. mt.com This process involves the quaternization of a tertiary amine, specifically N,N-dimethyldodecylamine, by reacting it with an alkylating agent like benzyl (B1604629) chloride. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzyl carbon of benzyl chloride, displacing the chloride ion and forming a new carbon-nitrogen bond. This results in the formation of the positively charged quaternary ammonium cation, this compound. libretexts.org
This type of reaction is a classic example of a substitution reaction where an alkyl group (in this case, a benzyl group) is added to a substrate molecule. mt.com The general mechanism for this Friedel-Crafts type alkylation involves the generation of a reactive electrophile with significant carbocation character, which is then attacked by the nucleophilic amine. lumenlearning.comlibretexts.org
Key Reactants in this compound Synthesis:
Tertiary Amine: N,N-dimethyldodecylamine
Alkylating Agent: Benzyl chloride
The reaction is typically carried out in a suitable solvent and may be facilitated by a Lewis acid catalyst, which helps in generating a more reactive carbocation electrophile from the alkyl halide. libretexts.org
Optimization of Reaction Conditions for this compound Yield and Purity
Maximizing the yield and purity of this compound is a critical aspect of its industrial production. azom.com This requires a deep understanding and fine-tuning of various reaction parameters. deskera.com The optimization process addresses challenges such as byproduct formation and impurity generation. azom.com
Several factors significantly influence the outcome of the synthesis:
Temperature and Pressure: Adjusting temperature and pressure can alter the reaction kinetics, favoring the formation of the desired product over side reactions. deskera.com
Reactant Concentrations: The stoichiometry of the reactants, N,N-dimethyldodecylamine and benzyl chloride, must be carefully controlled to ensure complete reaction and minimize unreacted starting materials in the final product. deskera.com
Catalyst: The choice and concentration of a catalyst, if used, can dramatically affect the reaction rate and efficiency. deskera.com For alkylation reactions, catalysts like aluminum chloride or iron chloride are common. youtube.com
Solvent: The solvent choice is crucial as it must dissolve the reactants and facilitate the reaction without participating in unwanted side reactions.
Purification Methods: Post-synthesis purification is essential for achieving high purity. Techniques such as recrystallization, distillation, or chromatography are employed to remove impurities, unreacted starting materials, and byproducts. azom.comsemanticscholar.org
The following table summarizes how different parameters can be adjusted to optimize the synthesis process.
| Parameter | Objective for Optimization | Potential Impact on Yield and Purity |
| Temperature | Find the optimal balance between reaction rate and selectivity. | Too low may slow the reaction; too high may increase byproduct formation. |
| Reactant Ratio | Ensure complete conversion of the limiting reagent. | An excess of one reactant may be used to drive the reaction to completion but requires removal later. |
| Solvent | Enhance solubility and stabilize intermediates. | The polarity and boiling point of the solvent can influence reaction pathways and ease of product isolation. |
| Reaction Time | Minimize time to reduce energy costs and prevent product degradation. | Insufficient time leads to low yield; excessive time can lead to the formation of degradation products. |
| Purification | Remove all impurities from the final product. | The chosen method (e.g., recrystallization, chromatography) directly impacts the final purity level. |
Achieving high yields is a marker of process efficiency, while high purity is critical for the compound's intended applications. azom.com Continuous monitoring and strategic implementation of these optimization strategies are key to efficient manufacturing. azom.comnih.gov
Green Chemistry Approaches in this compound Synthesis
In response to growing environmental concerns, green chemistry principles are being increasingly applied to the synthesis of chemical compounds, including quaternary ammonium compounds (QACs) like this compound. unibo.itwjpmr.com These approaches focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. jddhs.comrsc.org
Microwave-Assisted Synthesis of this compound Analogues
Microwave-assisted synthesis has emerged as a powerful green chemistry technique that significantly accelerates chemical reactions. mdpi.compnrjournal.com By using microwave irradiation, the reaction mixture is heated uniformly and rapidly due to the direct interaction of microwaves with molecules possessing a dipole moment. pnrjournal.com This method often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. mdpi.commdpi.com
For the synthesis of this compound analogues, microwave irradiation can be applied to the alkylation step. The efficiency of this method has been demonstrated in the synthesis of various heterocyclic compounds, a class of molecules whose synthetic pathways can be analogous to those for QACs. nih.govarkat-usa.org The use of microwave assistance aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. mdpi.com
The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for a hypothetical analogue.
| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | Several hours (e.g., 4-8 hours) | Moderate (e.g., 60-75%) | Well-established, simple equipment. |
| Microwave-Assisted | Minutes (e.g., 5-15 minutes) | High to Excellent (e.g., 90-99%) | Reduced time, higher yield, energy efficiency, fewer byproducts. mdpi.comarkat-usa.org |
Ultrasound-Assisted Synthesis of this compound Analogues
Ultrasound-assisted synthesis, or sonochemistry, is another effective green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. ksu.edu.sanih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate. nih.gov
This method has been successfully applied to various organic syntheses, including alkylation reactions, leading to excellent yields and high-purity products in significantly shorter reaction times. ksu.edu.sanih.gov For the synthesis of this compound analogues, sonication can enhance the N-alkylation reaction, providing a more energy-efficient and faster alternative to conventional methods. mdpi.commdpi.com
A comparison between conventional and ultrasound-assisted synthesis for a model reaction highlights the benefits.
| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | Hours (e.g., 16-26 hours) | Moderate (e.g., 60-75%) | Standard laboratory procedure. |
| Ultrasound-Assisted | Minutes (e.g., 40-80 minutes) | Good to Excellent (e.g., 75-89%) | Drastically reduced time, higher yields, milder reaction conditions. mdpi.com |
Derivation from Natural Materials in Quaternary Ammonium Compound Synthesis
A key principle of green chemistry is the use of renewable feedstocks. jddhs.com The synthesis of QACs, including analogues of this compound, can be achieved using starting materials derived from natural sources like vegetable oils and animal fats. tsijournals.comresearchgate.net For instance, the long dodecyl alkyl chain in this compound can be sourced from fatty acids present in coconut oil or tallow. researchgate.net
The general synthetic pathway involves:
Extraction and Hydrolysis: Natural oils or fats are processed to yield a mixture of fatty acids.
Amide Formation: The fatty acids are reacted with an amine (e.g., triethylamine) to form an amide intermediate. researchgate.net
Quaternization: The intermediate is then reacted with an alkyl or benzyl halide to produce the final quaternary ammonium compound. researchgate.net
This approach not only utilizes renewable resources but also offers a pathway to potentially more biodegradable surfactants. semanticscholar.org By building upon the molecular frameworks provided by nature, chemists can create valuable compounds while reducing reliance on petroleum-based starting materials. nih.govrsc.orgfrontiersin.org
Novel Synthetic Strategies for this compound and Related Quaternary Ammonium Structures
The development of new synthetic methodologies for this compound and its analogues is driven by the need to enhance efficacy, reduce environmental persistence, and improve safety profiles. Traditional synthesis often involves the quaternization of a tertiary amine with an alkyl halide, such as reacting dodecyl dimethyl tertiary amine with benzyl chloride. However, recent research has focused on creating novel quaternary ammonium compounds (QACs) with modified structures to introduce new properties.
A significant area of innovation involves the synthesis of benzalkonium chloride (BAC) analogues with modified heterocyclic rings. researchgate.net One such strategy involves the synthesis of N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides. This method creates BAC analogues where the benzene (B151609) ring is replaced by a pyridine (B92270) ring, potentially altering the compound's antimicrobial activity and interaction with microbial membranes. The synthesis is achieved by reacting N,N-dimethyl-N-alkylamines with 4-(chloromethyl)pyridine (B78701) hydrochloride in an acetonitrile (B52724) medium at room temperature, resulting in good yields. researchgate.netnih.gov The antimicrobial properties of these novel QACs were evaluated by determining their minimal inhibitory concentration (MIC) against various fungi and bacteria. nih.gov
Researchers have performed semiempirical calculations to analyze the molecular structures and heats of formation of these new pyridine-based analogues. researchgate.net These computational studies provide insight into the structure-activity relationship, indicating that modifications to the aromatic moiety can significantly influence the biological efficacy of the QAC. nih.gov
Design and Synthesis of Environmentally Friendly Quaternary Ammonium Surfactants
Growing concerns over the environmental impact of persistent QACs have spurred the development of "green" or biodegradable alternatives. rsc.orgnih.gov The core principle behind these designs is the incorporation of weak, cleavable linkages into the molecular structure, which can be broken down through chemical or biological processes. rsc.orgjst.go.jp This approach aims to create compounds that retain the desired surfactant and antimicrobial properties but degrade into less harmful, non-toxic substances after use. bohrium.com
One prominent strategy is the introduction of carbonate groups to create cleavable surfactants. nih.govjst.go.jp Based on the structure of benzalkonium chloride (BAC), novel carbonate cleavable surfactants (CBACs) have been synthesized. These compounds are designed to be more degradable than their traditional, non-cleavable counterparts. jst.go.jp The synthesis utilizes renewable and natural materials, such as fatty alcohols (C8-C16) and N,N-dimethyl-2-aminoethanol, aligning with the principles of green chemistry. nih.govjst.go.jp Studies have shown that these carbonate-containing surfactants exhibit surface activities comparable to traditional BAC, with certain chain lengths (n-octyl, n-decyl, and n-dodecyl groups) demonstrating strong antimicrobial activity. nih.govjst.go.jp
Another innovative approach involves incorporating ester and thioether bonds into the QAC structure. rsc.orgresearchgate.net These functional groups are susceptible to hydrolysis, leading to the degradation of the compound in aqueous environments. The stability of these degradable QACs is influenced by factors such as pH, temperature, and the presence of ions. rsc.org One such compound, named "Ephemora," has been synthesized from inexpensive, commercially available reagents and has demonstrated high activity against a broad spectrum of microbes, including fungi, bacteria, and viruses. rsc.org
The use of green reagents in the synthesis process is another key aspect of developing environmentally friendly surfactants. Dimethyl carbonate (DMC) has been identified as a non-toxic, green methylating agent, serving as a benign substitute for hazardous chemicals like methyl halides and dimethyl sulfate. acs.org A series of amide quaternary ammonium surfactants has been synthesized using DMC, which avoids the production of inorganic salt byproducts, as the leaving group decomposes into methanol (B129727) and carbon dioxide. acs.org The resulting surfactants, which also contain an amide bond, exhibit excellent water solubility and the ability to significantly reduce the surface tension of water at low concentrations. acs.org
The table below summarizes the critical micelle concentration (CMC) and surface tension at CMC (γCMC) for a series of environmentally friendly amide quaternary ammonium surfactants synthesized using dimethyl carbonate.
| Compound (CnH2n+1CONH(CH2)2N+(CH3)3·CH3CO3–) | Alkyl Chain Length (n) | CMC (mol·L–1) | γCMC (mN·m–1) |
|---|---|---|---|
| C9-AQAS | 9 | 1.55 × 10–4 | 23.69 |
| C11-AQAS | 11 | 1.10 × 10–4 | 25.10 |
| C13-AQAS | 13 | 0.85 × 10–4 | 27.32 |
| C15-AQAS | 15 | 0.68 × 10–4 | 29.56 |
Data sourced from research on green synthesis of amide quaternary ammonium surfactants. acs.org
The following table presents the minimal inhibitory concentration (MIC) values for novel benzalkonium chloride analogues containing a pyridine ring, demonstrating their antimicrobial efficacy.
| Compound | Alkyl Chain | MIC against S. aureus (mM) | MIC against E. coli (mM) | MIC against C. albicans (mM) | MIC against A. niger (mM) |
|---|---|---|---|---|---|
| P13 | C8H17 | 1.5 | 3 | 1.5 | 3 |
| P14 | C10H21 | 0.4 | 0.8 | 0.4 | 0.8 |
| P15 | C12H25 | 0.1 | 0.2 | 0.2 | 0.2 |
| P16 | C14H29 | 0.05 | 0.1 | 0.1 | 0.1 |
| P17 | C16H33 | 0.02 | 0.05 | 0.2 | 0.2 |
| P18 | C18H37 | 0.05 | 0.05 | 0.4 | 0.4 |
Data derived from studies on novel BAC analogues with pyridine rings. researchgate.netnih.gov
Advanced Analytical Techniques for Benzododecinium Characterization
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for revealing the molecular structure and identifying the functional groups of Benzododecinium. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two primary methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound and its analogues. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of a this compound analogue, distinct signals corresponding to the different types of protons can be observed. For instance, the protons of the methyl groups attached to the nitrogen atom typically appear as a singlet, while the protons of the long alkyl chain produce a series of multiplets. The aromatic protons of the benzyl (B1604629) group also show characteristic multiplet patterns.
Similarly, the ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the surrounding atoms and functional groups, allowing for a comprehensive structural assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Analogue (Benzyldodecyldimethylammonium Halide in CDCl₃) jcu.cz
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Alkyl Chain | ||
| -CH₃ (terminal) | 0.81 (t) | 14.03 |
| -(CH₂)₉- | 1.22 (m) | 22.56–29.48 |
| N-CH₂-CH₂- | 1.75 (m) | 31.78 |
| N-Alkyl Groups | ||
| N-(CH₃)₂ | 3.21 (s) | 49.70 |
| N-CH₂- (alkyl) | 3.53 (m) | 63.85 |
| Benzyl Group | ||
| Ar-CH₂-N | 4.97 (s) | 67.12 |
| Aromatic CH | 7.35 (m, 3H), 7.63 (m, 2H) | 127.02, 129.10, 130.68, 133.15 |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), t (triplet), and m (multiplet).
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key functional groups in this compound that can be identified using IR spectroscopy include the C-H bonds of the alkyl chain and aromatic ring, the C-N bond of the quaternary ammonium (B1175870) group, and the C=C bonds of the aromatic ring. The presence of water of hydration in solid samples can also be detected by a broad absorption band in the O-H stretching region.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Analogues jcu.czresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2920, 2851 |
| C-H (Aromatic) | Stretching | ~3000 |
| C=C (Aromatic) | Stretching | 1640, 1617, 1472, 1461 |
| C-N | Stretching | Not prominently cited |
| O-H (Water of hydration) | Stretching (broad) | ~3400 |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and quantification of this compound from its analogues and other components in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and other benzalkonium chlorides. Reversed-phase HPLC is a common mode of separation for these compounds.
The choice of mobile phase and stationary phase (column chemistry) is crucial for achieving optimal separation in the HPLC analysis of this compound.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Optimization of the mobile phase involves adjusting the pH of the buffer and the ratio of the organic solvent to achieve the desired retention and resolution of the analytes. For instance, the pH of the mobile phase can influence the separation of benzalkonium chloride homologs. nih.gov The use of ion-pairing reagents in the mobile phase can also be employed to improve the retention and peak shape of these cationic compounds on reversed-phase columns.
Column Chemistry: A variety of HPLC columns can be used for the analysis of this compound and its analogues. C18 columns are commonly employed in reversed-phase HPLC. smatrix.comsemanticscholar.org Other stationary phases, such as cyano (CN) columns, have also been shown to be effective. nih.gov The selection of the column depends on the specific analogues being separated and the complexity of the sample matrix. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can also offer advantages for the analysis of quaternary ammonium compounds.
Table 3: Examples of HPLC Methods for the Analysis of this compound and Analogues
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| ACE Excel 2 C18-AR (50 mm × 2.1 mm, 2.0 μm) | Gradient elution with Ammonium phosphate (B84403) buffer (pH 3.3; 10 mM) and Methanol/Acetonitrile (85/15, v/v) | 1.0 | UV at 214 nm | smatrix.com |
| Chromolit RP-18e (100 x 4.6 mm) | 70:30 (v/v) mixture of 0.057M Na-heksansulphonate potassium, dihydrogen orthophosphate buffer (pH 2.9) and acetonitrile | 1.75 | UV at 215 nm | semanticscholar.org |
| Luna CN (150 x 4.6 mm, 3 µm) | Optimized with varying pH and acetonitrile amount | Not specified | UV | nih.gov |
| Acclaim Surfactant Plus (150 x 3.0 mm, 3 μm) | Isocratic elution with Acetonitrile and 0.2 M ammonium acetate (B1210297) solution (50:50, v/v) | 0.5 | UV at 262 nm |
UV Spectrometry: Ultraviolet (UV) spectrometry is a common detection method for the HPLC analysis of this compound, owing to the presence of the chromophoric benzyl group. Detection is typically performed at wavelengths around 214 nm, 215 nm, or 262 nm, where the compound exhibits significant absorbance. smatrix.comsemanticscholar.org
Mass Spectrometry Coupling: The coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound. This technique allows for the determination of the molecular weight of the compound and provides structural information through fragmentation analysis. Techniques such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) have been utilized for the identification and characterization of this compound in various samples. uoa.gruoa.gr
In LC-MS analysis, this compound is typically detected as the positive ion [M]⁺. Collision-induced dissociation (CID) can be used to fragment the parent ion, yielding characteristic product ions that aid in structural confirmation.
Table 4: Mass Spectrometry Data for this compound ([M]⁺ = 304.3004) nih.gov
| Precursor Ion (m/z) | Product Ions (m/z) | Instrumentation |
| 304.3004 | 91.0555, 212.2371, 58.0707 | LC-ESI-QTOF |
Note: m/z refers to the mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Direct analysis of quaternary ammonium compounds (QACs) like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to their high polarity, low volatility, and thermal instability. american.edu However, pyrolysis-GC-MS (Py-GC-MS) serves as a powerful alternative. wikipedia.orgpnnl.gov
In this technique, the sample is rapidly heated in an inert atmosphere within the GC injector port. wikipedia.org The high temperature (e.g., 250°C or higher) induces a thermal degradation reaction known as Hofmann elimination. american.edu For this compound (benzyldimethyldodecylammonium chloride), this process cleaves the molecule, yielding a volatile tertiary amine (e.g., N,N-dimethyl-dodecylamine) and a benzyl derivative. american.edu These smaller, more volatile fragments can then be separated by the gas chromatograph and detected by the mass spectrometer. american.edu
This method allows for the simultaneous analysis of the quaternary ammonium cation and its corresponding halide anion in a single run. nih.gov GC-MS provides structural information about the degradation products, which in turn confirms the identity of the original QAC. american.edu The technique is rapid, with analysis times often under ten minutes, and requires minimal sample preparation, making it suitable for analyzing various materials containing this compound. pnnl.govnih.gov
Table 1: Py-GC-MS Parameters for Quaternary Ammonium Compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Technique | Pyrolysis-Gas Chromatography-Mass Spectrometry | american.edunih.gov |
| Sample Introduction | Hot Injector Port (Pyrolysis) | american.edu |
| Injector Temperature | ≥ 250 °C | american.edu |
| Degradation Mechanism | Hofmann Elimination | american.edu |
| Volatile Products | Tertiary Amines, Benzyl Derivatives | american.edu |
| Detection | Mass Spectrometry (MS) | american.edunih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely employed for the qualitative analysis of this compound. ptfarm.plyork.ac.uk It is particularly useful for assessing the purity of a sample and for monitoring the progress of chemical reactions. libretexts.orgresearchgate.net
Reaction Monitoring: TLC can effectively track the conversion of reactants to products during the synthesis of this compound. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactant spots and the appearance of the product spot over time. libretexts.orgrochester.edu A "co-spot," where both the starting material and the reaction mixture are applied to the same point, helps to confirm if the reactant has been consumed, especially when the product has a similar retention factor (Rf) to the reactant. rochester.edu This allows chemists to determine the optimal reaction time and conditions. libretexts.org
Purity Assessment: TLC is a straightforward method to assess the purity of this compound samples. libretexts.org A pure compound will typically appear as a single spot on the developed TLC plate. libretexts.org The presence of multiple spots indicates the presence of impurities. libretexts.org Conditions for the TLC separation of benzalkonium chloride components in pharmaceutical preparations like eye drops have been established, demonstrating its utility in quality control. ptfarm.plnih.gov For visualization, the developed plates can be examined under UV light, as the aromatic ring in this compound allows it to quench fluorescence on plates containing a fluorescent indicator. york.ac.uk Specific staining reagents can also be used for detection.
Table 2: Typical TLC System for Benzalkonium Chloride Analysis
| Component | Material/Solvent | Source |
|---|---|---|
| Stationary Phase | Silica (B1680970) Gel Plates | ptfarm.pl |
| Mobile Phase | Varies; e.g., Methanol-based systems | ptfarm.pl |
| Application | Identification and Densitometric Determination | ptfarm.pl |
| Visualization | UV light, Densitometry at specific wavelengths (e.g., 585 nm after staining) | ptfarm.pl |
Electrophoretic Methods for this compound Analysis
Electrophoretic methods separate ions based on their electrophoretic mobility in an electric field. These techniques are well-suited for the analysis of charged molecules like this compound.
Capillary Electrophoresis (CE) for this compound Determination
Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of this compound and its homologues in various matrices, including pharmaceutical formulations and wet wipes. nih.govresearchgate.net In CE, charged analytes migrate through a narrow fused-silica capillary under the influence of a high voltage. truman.edu
A typical CE method for benzalkonium chloride (BAC), which includes the C12 homolog (this compound), utilizes an uncoated fused-silica capillary with a buffer electrolyte. nih.gov For instance, a phosphoric acid buffer adjusted to a specific pH with triethylamine (B128534) has been used to separate BAC-C12 and BAC-C14 homologs from each other and from other compounds in drug formulations. nih.gov The addition of organic modifiers like acetonitrile to the buffer is often necessary to prevent micelle formation by the surfactant-like this compound molecules, which would otherwise diminish separation quality. researchgate.nettruman.edu Detection is commonly performed using a UV detector. nih.gov CE methods can be validated for precision, accuracy, and linearity, making them suitable for quantitative analysis in quality control settings. nih.govresearchgate.net
Table 3: Example of Capillary Electrophoresis Method for Benzalkonium Chloride (C12 & C14) Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Capillary Electrophoresis (CE) System | nih.gov |
| Capillary | Uncoated Fused-Silica | nih.gov |
| Electrolyte | 75 mM Phosphate Buffer (pH 6.0) containing 30% Acetonitrile | researchgate.net |
| Separation Voltage | 10 kV | researchgate.net |
| Temperature | 18 °C | researchgate.net |
| Injection | Hydrodynamic (e.g., 50.0-mbar for 3 s) | researchgate.net |
| Detection | UV Detection | nih.gov |
| LOD (C12 derivative) | 0.313 µg/mL | researchgate.net |
| LOQ (C12 derivative) | 1.042 µg/mL | researchgate.net |
Electroanalytical Methods for this compound Quantification
Electroanalytical methods measure an electrical property (such as potential or current) to determine the concentration of an analyte in a solution. They offer potential advantages in terms of cost, speed, and portability.
Voltammetry
Voltammetry measures the current that flows through an electrochemical cell as a function of the applied potential. While specific voltammetric methods for the direct quantification of this compound are not extensively documented in the reviewed literature, the principles of the technique suggest potential applicability. For a substance to be analyzed by voltammetry, it must be electroactive, meaning it can be oxidized or reduced at an electrode surface within the available potential window. The quaternary ammonium group itself is not typically electroactive. However, the benzyl group could potentially be reduced at very negative potentials, although this may be complicated by hydrogen evolution in aqueous media. Alternatively, indirect methods or derivatization to introduce an electroactive functional group could be explored.
Potentiometry
Potentiometry measures the potential difference between two electrodes in an electrochemical cell under zero current conditions. nih.gov This technique is the basis for ion-selective electrodes (ISEs), which are sensors designed to respond selectively to the activity of a specific ion in a solution. 50megs.comxylem.com
ISEs have been developed for the determination of various quaternary ammonium compounds. nih.govresearchgate.net These sensors typically employ a polymeric membrane (e.g., PVC) doped with an ionophore or an ion-pair complex that selectively binds the target cation. nih.govnih.gov For this compound, an ISE could be constructed based on the formation of a lipophilic ion-pair, such as this compound-tetraphenylborate, within the membrane. The potential of the ISE would then change logarithmically with the concentration of this compound in the sample, according to the Nernst equation. nih.gov Potentiometric titration, where a solution of this compound is titrated with a standard solution of an anionic surfactant (like sodium lauryl sulfate) while monitoring the potential with a surfactant-sensitive electrode, is another robust method for quantification. researchgate.netresearchgate.net
Table 4: Key Features of Potentiometric Sensors for Quaternary Ammonium Compounds
| Feature | Description | Source |
|---|---|---|
| Technique | Potentiometry using Ion-Selective Electrodes (ISEs) | nih.govnih.gov |
| Sensor Type | Polymeric Membrane Electrode (e.g., PVC-based) | nih.gov |
| Sensing Mechanism | Selective binding of the cation via an ionophore or ion-pair complex | nih.govresearchgate.net |
| Measurement | Nernstian response of potential vs. analyte concentration | nih.gov |
| Application | Direct determination or end-point detection in potentiometric titrations | researchgate.netresearchgate.net |
Advanced Sample Preparation Techniques for Complex Matrices
The accurate quantification of this compound in complex matrices, such as environmental samples, biological fluids, or commercial formulations, presents a significant analytical challenge. nih.gov These matrices contain numerous interfering substances that can mask the analyte signal, leading to inaccurate and unreliable results. nih.govepa.gov Therefore, effective sample preparation is a critical preliminary step to isolate this compound from these interferences and concentrate it to a level suitable for instrumental analysis. epa.govorganomation.com Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are employed to clean up the sample, enhance detection sensitivity, and ensure the robustness of the analytical method. organomation.comnih.gov
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. scispace.com It has become a common alternative to LLE due to its efficiency, lower consumption of organic solvents, higher analyte recovery, and ease of automation. nih.govscispace.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent. This compound, the analyte of interest, is retained on the sorbent material while the matrix interferences are washed away. nih.gov Subsequently, a different solvent is used to elute the purified analyte for analysis. nih.gov
For cationic quaternary ammonium compounds like this compound, several types of sorbents are effective. Polymeric reversed-phase sorbents (e.g., Strata-X, Oasis HLB) and mixed-mode sorbents that combine reversed-phase with ion-exchange mechanisms (e.g., Oasis MCX, a weak cation-exchanger) are frequently employed. nih.govnih.govchromatographyonline.com The selection of the sorbent depends on the specific sample matrix and the analytical objectives.
Research has demonstrated the successful application of SPE for the determination of this compound (often analyzed as benzalkonium chloride, a mixture of homologs) in various complex samples:
In treated wood, where natural extractives interfere with analysis, an Oasis MCX (mixed-mode, weak cation exchange) cartridge was effective for cleanup, leading to recovery rates of 92% to 101%. nih.gov
For wastewater analysis, polymeric Strata-X cartridges have been used to extract and concentrate this compound homologs, achieving recoveries between 86.0% and 94.6%.
In the analysis of seawater, polymeric Strata-X cartridges were also used, yielding recoveries from 80% to 105% for determining this compound at nanogram-per-liter concentrations. nih.gov
The general SPE procedure involves four key steps:
Conditioning: The sorbent is treated with a solvent like methanol to activate the functional groups, followed by an equilibration step with water or a buffer matching the sample's pH. chromatographyonline.com
Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. chromatographyonline.com
Washing: Impurities and interfering compounds are removed by washing the cartridge with a solvent that does not elute the analyte. chromatographyonline.comthermofisher.com
Elution: The purified analyte is recovered from the sorbent using a small volume of a strong elution solvent, such as an acidified organic solvent. chromatographyonline.com
The following table summarizes research findings on SPE methods for this compound.
Table 1: Research Findings on Solid-Phase Extraction (SPE) for this compound Analysis
| Matrix | SPE Sorbent | Elution Solvent | Analyte Recovery | Source(s) |
|---|---|---|---|---|
| Treated Wood | Oasis MCX | HCl-ethanol | 92% - 101% | nih.gov |
| Wastewater | Strata-X (Polymeric) | Acetonitrile with 10% acetic acid:ultrapure water with 10% acetic acid (90:10) | 86.0% - 94.6% | |
| Seawater | Strata-X (Polymeric) | Not specified | 80% - 105% | nih.gov |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgyoutube.com The analyte is partitioned from the initial sample solution into the extraction solvent. env.go.jp However, standard LLE is often unsuitable for highly polar and water-soluble ionic compounds like this compound. researchgate.net
To overcome this limitation, a modified technique known as Ion-Pair Assisted Liquid-Liquid Extraction (IPA-LLE) can be employed. researchgate.netelementlabsolutions.com In this approach, an "ion-pairing" reagent with a charge opposite to the analyte is added to the aqueous sample. elementlabsolutions.com This reagent is typically a large organic molecule that forms a neutral, charge-shielded ion pair with the analyte. libretexts.orgelementlabsolutions.com This newly formed neutral complex is significantly more soluble in organic solvents, allowing it to be efficiently extracted from the aqueous phase. libretexts.orgresearchgate.net
The key steps and considerations for an IPA-LLE method for this compound include:
Selection of Ion-Pairing Reagent: A suitable reagent would be a large, hydrophobic anion that can effectively pair with the cationic this compound molecule.
Choice of Organic Solvent: The solvent must be immiscible with water and have a high affinity for the neutral ion-pair complex. env.go.jp
pH Control: The pH of the aqueous phase is a critical parameter that must be controlled to ensure both the analyte and the ion-pairing reagent are in their ionized forms to facilitate pairing. elementlabsolutions.com
Phase Separation: After mixing the sample with the ion-pairing reagent and the organic solvent, the two liquid phases are separated. The organic phase, now containing the analyte, is collected for further analysis. youtube.com
The following table outlines the principal parameters for designing an IPA-LLE method for this compound characterization.
Table 2: Key Parameters for Ion-Pair Assisted Liquid-Liquid Extraction (IPA-LLE) of this compound
| Parameter | Description | Example/Consideration | Source(s) |
|---|---|---|---|
| Analyte | Cationic Surfactant | This compound | |
| Sample Matrix | Aqueous Solution | Environmental water, formulation base | researchgate.net |
| Ion-Pairing Reagent | Large hydrophobic anion | Picrate, long-chain alkyl sulfonates | researchgate.net |
| Extraction Solvent | Water-immiscible organic solvent | Dichloromethane, chloroform (B151607), hexylbenzene | libretexts.orgresearchgate.net |
| pH Adjustment | Optimize for ion-pair formation | Adjust pH to ensure both analyte and reagent are charged | elementlabsolutions.com |
| Extraction Goal | Transfer analyte to organic phase | Formation of a neutral [this compound]⁺[Anion]⁻ complex | libretexts.org |
Environmental Fate and Degradation Mechanisms of Benzododecinium
Biodegradation Pathways and Mechanisms
The primary mechanism for the removal of Benzododecinium from the environment is biodegradation. atamankimya.com This process is largely dependent on the presence of adapted microbial communities and specific environmental conditions.
Aerobic degradation is a significant pathway for the breakdown of this compound. Studies have shown that under aerobic conditions, complete degradation of alkyldimethylbenzylammonium chlorides (ADBACs), including this compound, can occur. researchgate.net For instance, one study reported 82% to 85% degradation of ADBAC over 28 days in a closed bottle test, indicating that it is ultimately biodegradable. nih.gov Another study using a method similar to OECD Guideline 301B showed 72% degradation of C12-C18 ADBACs over 28 days. nih.gov The rate of aerobic biodegradation can be influenced by the properties of the environmental matrix, such as soil type. researchgate.net For example, the half-life of ADBAC in soil with microbes has been reported to be as short as 13 days. orst.edu
In contrast, anaerobic degradation of this compound is generally considered to be a much slower process. nih.govresearchgate.net Under anoxic conditions, such as those found in some sediments and flooded soils, this compound shows limited degradation. nih.govorst.edu An anaerobic aquatic metabolism study reported that almost 95% of the ADBAC test substance was recovered after 12 months, indicating its persistence in the absence of oxygen. nih.gov In flooded sandy loam soil without air, the half-life of ADBAC was found to be 1,815 days. orst.edu The presence of this compound can also inhibit anaerobic processes like methanogenesis. researchgate.net
Table 1: Aerobic and Anaerobic Degradation of this compound
| Degradation Process | Condition | Findings | Reference(s) |
| Aerobic Biodegradation | Presence of Oxygen | Complete degradation is possible. Half-life in soil can be as low as 13 days. | researchgate.netorst.edu |
| Anaerobic Biodegradation | Absence of Oxygen | Very slow to negligible degradation. Can be persistent with a half-life of over 1,800 days in some conditions. | nih.govorst.edu |
The microbial metabolism of quaternary ammonium (B1175870) compounds like this compound is carried out by various microorganisms, with species of Pseudomonas being frequently implicated in their degradation. asm.orgresearchgate.netmdpi.com These bacteria can utilize this compound as a sole source of carbon and energy. researchgate.net The metabolic process often begins with the cleavage of the bond between the alkyl chain and the nitrogen atom (Calkyl-N bond). nih.govresearchgate.net
Several degradation mechanisms have been proposed. One prominent pathway involves the initial cleavage of the Calkyl-N bond, leading to the formation of benzyldimethylamine (BDMA). nih.gov This is followed by the β-oxidation of the resulting dodecyl alkyl chain. nih.gov Another proposed mechanism is ω-oxidation of the terminal methyl group of the alkyl chain, also followed by β-oxidation. nih.gov Recent research on benzalkonium chlorides (BACs) has identified two new degradation pathways in moving bed biofilm reactors: one involving ω-oxidation followed by β-oxidation, and another with ω-oxidation followed by α-oxidation and then β-oxidation. researchgate.net
The effectiveness of microbial degradation can be influenced by the presence of other similar compounds. For instance, the presence of benzyl (B1604629) dimethyl tetradecyl ammonium chloride (BDTA) has been shown to inhibit the biodegradation of benzyl dimethyl dodecyl ammonium chloride (BDDA, or this compound) by Pseudomonas sp. researchgate.net
A key initial metabolite identified in the degradation of this compound is benzyldimethylamine (BDMA) . researchgate.netnih.gov This product is formed through the dealkylation of the parent compound. nih.gov Subsequent degradation of BDMA can lead to the formation of benzylmethylamine and benzylamine (B48309) through demethylation reactions. researchgate.net Further oxidation of benzylamine can produce benzaldehyde , which is then rapidly converted to benzoic acid . researchgate.netwikipedia.org Benzoic acid can then be further degraded. researchgate.net
Table 2: Identified Degradation Products of this compound
| Degradation Product | Chemical Formula | Formation Pathway | Reference(s) |
| Benzyldimethylamine (BDMA) | C₉H₁₃N | Cleavage of the Calkyl-N bond | researchgate.netnih.gov |
| Benzylmethylamine | C₈H₁₁N | Demethylation of BDMA | researchgate.net |
| Benzylamine | C₇H₉N | Demethylation of Benzylmethylamine | researchgate.net |
| Benzaldehyde | C₇H₆O | Oxidation of Benzylamine | researchgate.net |
| Benzoic Acid | C₇H₆O₂ | Oxidation of Benzaldehyde | researchgate.netwikipedia.org |
| Dodecane | C₁₂H₂₆ | Cleavage of the Calkyl-N bond | nih.gov |
Abiotic Degradation Processes
In addition to biodegradation, this compound can be degraded by abiotic processes, although their significance varies depending on the environmental compartment and conditions.
Photodegradation, or the breakdown of molecules by light, can contribute to the degradation of this compound. In aqueous solutions, this compound is relatively photostable on its own. atamankimya.com However, in the presence of photosensitizers such as acetone, it has been shown to degrade with a half-life of 7.1 days. nih.gov Advanced oxidation processes, such as UV/persulfate (UV/PS) and O₃/UV, have also been shown to be effective in degrading dodecyl dimethyl benzyl ammonium chloride (DDBAC). researchgate.netresearchgate.net In a UV/PS system, both direct UV photolysis and reactions with radical species contribute to the degradation. researchgate.net The proposed degradation pathway in these systems involves benzyl-nitrogen bond cleavage, demethylation, hydroxylation, and hydrogen subtraction. researchgate.net
In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. atamankimya.comatamankimya.com The estimated half-life for this reaction in the air is approximately 8 hours. atamankimya.com Particulate-phase this compound will be removed from the atmosphere through wet or dry deposition. atamankimya.com
This compound is considered to be hydrolytically stable under typical environmental conditions. nih.govatamankimya.com Studies have shown that it does not undergo significant hydrolysis at pH values ranging from 5 to 9, with hydrolysis half-lives of greater than or equal to one year. nih.govatamankimya.com This indicates that hydrolysis is not an important environmental fate process for this compound. atamankimya.com
This compound is stable under normal storage conditions but may decompose at high temperatures. lgcstandards.comhpc-standards.com It is incompatible with strong oxidizing agents. lgcstandards.comhpc-standards.com
Table 3: Chemical Stability of this compound
| Parameter | Condition | Finding | Reference(s) |
| Hydrolysis | pH 5, 7, and 9 | Half-life ≥ 1 year; not a significant degradation pathway. | nih.govatamankimya.com |
| Thermal Stability | Elevated Temperatures | Can decompose. | lgcstandards.com |
| Photolytic Stability | Aqueous solution (without photosensitizer) | Stable. | atamankimya.com |
| Photolytic Degradation | Aqueous solution (with photosensitizer) | Half-life of 7.1 days. | nih.gov |
| Atmospheric Degradation | Reaction with hydroxyl radicals | Estimated half-life of 8 hours. | atamankimya.com |
Environmental Transport and Distribution
The transport and distribution of this compound in the environment are governed by its inherent physicochemical properties, particularly its nature as a cationic surfactant. Its movement between soil, water, and air is dictated by processes such as sorption, desorption, leaching, and volatilization.
Sorption and Desorption to Soil and Sediment
Sorption, the process by which a chemical binds to solid particles, is a primary factor controlling the environmental mobility of this compound. ecetoc.org As a cationic quaternary ammonium compound (QAC), this compound carries a positive charge, which leads to strong electrostatic interactions with negatively charged components of soil and sediment, such as clay minerals and organic matter. ecetoc.orgatamankimya.com
The extent of adsorption to soil and sediment is quantified by the distribution coefficient (Kd), which is often normalized to the organic carbon (OC) content of the soil to yield the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgfrontiersin.org Studies on benzalkonium chlorides (BACs), the class of compounds to which this compound belongs, show significant retention in soil. yok.gov.tr Due to the compound's long carbon chain and positive charge, it is more likely to be retained on the surface of soil particles, especially in clay-rich soils, than to move through the soil profile. atamankimya.comyok.gov.tr Research indicates that for compounds like this compound, less than 1% leached through a soil column with a sandy loam texture, highlighting its strong sorption tendency. yok.gov.tr
Detailed research findings have established a range for the soil organic carbon-water partition coefficient (Koc) for Dodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC), a common form of this compound.
Interactive Table: Reported Soil Sorption Coefficients for this compound Chloride
| Parameter | Value Range | Implication for Mobility | Source |
|---|---|---|---|
| Koc (L/kg) | 677 - 910,000 | Low to Immobile | atamankimya.com |
The high Koc values confirm that this compound is expected to adsorb strongly to suspended solids and sediment in aquatic environments and to soil particles in terrestrial environments. atamankimya.com The process involves the compound partitioning from the liquid phase (water) to the solid phase (soil/sediment). ecetoc.org While sorption is often initially rapid, desorption—the release of the sorbed chemical back into the solution—can be a much slower process, suggesting that a portion of the bound this compound may be irreversibly retained. ecetoc.orgmdpi.com
Leaching Potential in Terrestrial Systems
Leaching is the process by which water-soluble substances are washed out from soil by rain or irrigation water, potentially contaminating groundwater. The potential for a chemical to leach is inversely related to its sorption affinity. Given this compound's strong tendency to adsorb to soil particles, its mobility is significantly limited. atamankimya.comyok.gov.tr
Research findings consistently indicate that this compound has a low to negligible leaching potential in terrestrial ecosystems. atamankimya.comyok.gov.tr As a cation, it binds tightly to negatively charged soil components, preventing its downward movement through the soil profile. atamankimya.com Consequently, it is not expected to be a significant groundwater contaminant. One study investigating benzalkonium chlorides in various soil textures found that these cationic surfactants were strongly retained, particularly on clay soils, with minimal amounts leaching through the soil column. yok.gov.tr This confirms that this compound is likely to remain in the upper layers of the soil.
Volatilization from Water and Soil Surfaces
Volatilization is the conversion of a substance from a solid or liquid state into a gaseous state, allowing it to be transported in the atmosphere. ucanr.edu This process is not considered a significant environmental fate pathway for this compound. atamankimya.com
The tendency of a chemical to volatilize from water is related to its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure. usda.gov However, because this compound exists as a cation in typical environmental pH ranges, it does not readily volatilize. atamankimya.com Cations are non-volatile and remain dissolved in the water phase or adsorbed to soil and sediment rather than escaping into the air. atamankimya.comsnu.ac.kr Therefore, the transport of this compound through the atmosphere is considered negligible.
Modeling and Prediction of Environmental Fate
To assess the potential risks of chemicals without extensive and costly experimental testing, computational models are increasingly used. d-nb.inforesearchgate.net These models, known as Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. d-nb.inforesearchgate.netnih.gov
For regulatory purposes, such as under the European REACH regulation, these predictive models must adhere to strict validation principles to ensure they are robust and reliable. researchgate.net The development of these models relies on large, high-quality datasets from publicly available databases, which are curated to ensure accuracy. d-nb.inforesearchgate.net
Computational Models for Degradation Pathways and Metabolites
Predicting how a compound like this compound will break down in the environment and what transformation products (metabolites) will be formed is crucial for a complete environmental risk assessment. Computational tools are vital in this effort, providing insights into potential degradation pathways and the properties of the resulting metabolites. ufrgs.br
One prominent suite of freely available and open-source QSAR models is the OPEn structure-activity/property Relationship App (OPERA). d-nb.infonih.goveuropa.eu OPERA includes models that predict numerous environmental fate endpoints, developed using curated data and following the principles for QSAR model validation set by the Organisation for Economic Co-operation and Development (OECD). d-nb.inforesearchgate.net These models can be used to estimate key parameters that determine degradation, such as a compound's biodegradability. By analyzing the structure of this compound, these models can predict its susceptibility to various degradation mechanisms (e.g., aerobic biodegradation) and forecast the structures of its primary metabolites. ufrgs.br This in silico approach allows for an early-stage screening of potential environmental hazards posed not only by the parent compound but also by its degradation products. nih.gov
Theoretical and Computational Studies on Benzododecinium Systems
Molecular Modeling and Simulation of Benzododecinium Interactions
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are instrumental in studying the dynamic behavior of molecules and their interactions with their environment. These methods solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interaction pathways over time. nih.govmdpi.com For an amphiphilic cation like this compound, which possesses a charged hydrophilic head (the quaternary ammonium (B1175870) group with its benzyl (B1604629) substituent) and a long hydrophobic tail (the dodecyl chain), MD simulations are particularly useful for elucidating its interactions with biological membranes and surfaces.
Simulations can be performed at different levels of theory, including all-atom (AA) and coarse-grained (CG) models. AA simulations provide detailed information about specific atomic interactions, while CG simulations allow for the study of larger systems over longer timescales by grouping atoms into single interaction centers. nih.gov Enhanced sampling techniques such as umbrella sampling, metadynamics, and replica exchange can be coupled with MD to calculate the free energy landscapes of processes like membrane binding and permeation. nih.gov
In the context of this compound, simulations can model its interaction with lipid bilayers, which are primary targets of its antimicrobial activity. nih.gov These simulations can reveal the molecule's preferred location and orientation within the membrane, the energetic favorability of its insertion, and the resulting structural perturbations to the lipid bilayer. researchgate.netdiva-portal.org For example, studies on similar small molecules show they can localize just below the lipid headgroup region, with the hydrophobic tail embedded in the core and the charged headgroup interacting with the phosphate (B84403) groups. diva-portal.org Furthermore, computational studies have successfully modeled the interaction of QACs with inorganic surfaces, such as the intercalation of this compound chloride within montmorillonite (B579905) clay layers, using Monte Carlo simulation methods. nih.gov
Table 1: Molecular Simulation Approaches for this compound
| Simulation Technique | Typical Application for this compound | Key Insights Generated | Relevant Force Fields |
|---|---|---|---|
| All-Atom Molecular Dynamics (AA-MD) | Interaction with a model lipid bilayer (e.g., POPC) | Specific hydrogen bonds, van der Waals contacts, orientation of the benzyl and dodecyl groups, local membrane disruption. researchgate.net | CHARMM, AMBER, GROMOS |
| Coarse-Grained Molecular Dynamics (CG-MD) | Spontaneous aggregation in solution; large-scale membrane disruption | Micelle formation, kinetics of membrane insertion, collective effects of multiple this compound molecules. nih.gov | MARTINI |
| Umbrella Sampling / Metadynamics | Permeation across a cell membrane | Free energy profile (Potential of Mean Force) of moving the molecule from the aqueous phase into and across the membrane. nih.gov | CHARMM, AMBER, GROMOS |
| Monte Carlo (MC) Simulations | Interaction with surfaces and materials | Equilibrium conformation and distribution within layered materials like clays. nih.gov | Custom or generic force fields |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous molecular properties can be derived. researchgate.net For this compound, these calculations provide a quantitative understanding of its intrinsic reactivity, charge distribution, and spectroscopic properties.
Key properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. DFT calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding non-covalent interactions, such as how this compound interacts with biological targets. aun.edu.eg For instance, DFT studies on benzyl chloride, a related structure, have been used to provide reasonable assignments for vibrational spectra and to understand adsorption configurations on surfaces. science.gov Combining DFT with conductor-like screening models (COSMO) allows for the calculation of properties in a simulated solvent environment, providing a more realistic picture of the molecule's behavior in solution. researchgate.net
Table 2: Key Properties of this compound from Quantum Chemical Calculations
| Calculated Property | Significance for this compound | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-31G(d,p)) |
| HOMO-LUMO Energies | Indicates electronic transition energies, chemical reactivity, and kinetic stability. | DFT, Time-Dependent DFT (TD-DFT) |
| Electrostatic Potential (ESP) Map | Visualizes charge distribution, predicting sites for electrostatic and hydrogen bonding interactions. aun.edu.eg | DFT |
| Partial Atomic Charges (e.g., Mulliken) | Quantifies the charge on each atom, helping to explain intermolecular interactions. | DFT |
| Vibrational Frequencies | Predicts the infrared and Raman spectra, aiding in the interpretation of experimental spectroscopic data. | DFT |
Machine Learning Approaches in Quaternary Ammonium Compound Research
The application of machine learning (ML) to chemical and materials research has grown rapidly, offering powerful tools for predicting compound properties and accelerating discovery. researchgate.net In the field of QACs, ML models are being developed to predict a range of behaviors, from antimicrobial efficacy to physicochemical properties. nih.govfrontiersin.org
Predictive modeling for QACs typically involves training an ML algorithm on a large dataset of known compounds. researchgate.net Each compound is represented by a set of numerical features, known as molecular descriptors or fingerprints, which encode its structural and chemical information. The algorithm learns the complex relationship between these features and a target property (e.g., antimicrobial activity). Once trained, the model can be used to predict the property for new, untested compounds. gu.se
Various ML algorithms have been applied to QAC research, including Random Forest (RF), Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and deep neural networks (DNNs). nih.govresearchgate.netnih.gov For example, a Random Forest model trained on compound fingerprints demonstrated high accuracy in predicting the antimicrobial class specificity (e.g., Gram-positive vs. Gram-negative) of small molecules. nih.gov Other studies have successfully used SVM models to predict whether a compound will exhibit antibacterial properties with high accuracy. researchgate.net These models can significantly accelerate the screening of large chemical libraries for promising new QACs with desired activities, reducing the time and cost of experimental testing. nih.govnih.gov
Table 4: Examples of Machine Learning Models in QAC and Antimicrobial Research
| ML Model | Predicted Property | Molecular Representation | Reported Performance Metric | Reference |
|---|---|---|---|---|
| Random Forest (RF) | Antimicrobial Class Specificity | MHFP6 Fingerprint | Accuracy: 75.9%, Cohen's Kappa: 0.68 | nih.gov |
| Support Vector Classification (SVC) | Antibacterial vs. Non-antibacterial | Selected Molecular Descriptors | Accuracy: 96.66% (antibacterial), 99.50% (non-antibacterial) | researchgate.net |
| Random Forest (RF) | Antimicrobial Peptide Prediction | Amino Acid Composition (Charge, Polarity) | Accuracy: 91.40% | nih.gov |
| XGBoost | Radiative Cooling Performance | Material Composition, Optical Properties | R²: 0.943 | researchgate.net |
Applications of Benzododecinium in Non Biocidal Chemical Systems
Role as a Surfactant in Chemical Processes
As a cationic surfactant, benzododecinium is highly soluble in water and effectively lowers the surface tension of aqueous solutions. ebi.ac.ukwikipedia.orgsprchemical.com This property is fundamental to its application in various chemical processes where control of interfacial phenomena is crucial. ebi.ac.ukbiolinscientific.com
In aqueous solutions, this compound molecules self-assemble into spherical structures known as micelles above a certain concentration, termed the critical micelle concentration (CMC). biolinscientific.comresearchgate.net The hydrophobic dodecyl chains form the core of the micelle, while the hydrophilic benzyl-dimethylammonium heads remain in contact with the surrounding water. ebi.ac.uk The CMC of this compound bromide in aqueous solutions has been determined to be approximately 5.25x10⁻³ to 5.3x10⁻³ M through surface tension and density measurements. ebi.ac.uk
The micellization process is spontaneous, as indicated by a negative Gibbs free energy of micellization (ΔG⁰m). researchgate.netresearchgate.net The behavior of this compound can be influenced by the surrounding medium. For instance, the addition of polar organic solvents like propane-1,2-diol (propylene glycol) to aqueous solutions of this compound bromide leads to an increase in the CMC. researchgate.netresearchgate.netresearchgate.net This is because the addition of the co-solvent can make the solvent more nonpolar, which may disrupt the hydrophobic interactions that drive micelle formation. researchgate.net The enthalpy of micellization (ΔH⁰m) is negative, indicating an exothermic process, and becomes more so with increasing concentrations of propylene (B89431) glycol. researchgate.netresearchgate.net
¹H NMR studies on the chloride salt, N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (DBeAC), have provided experimental evidence that the benzyl (B1604629) group, which is part of the hydrophilic head, changes its position during micellization and becomes located inside the micelle. ebi.ac.uk
Table 1: Critical Micelle Concentration (CMC) of this compound Salts in Aqueous Media
| This compound Salt | Method | CMC (M) | Reference |
|---|---|---|---|
| This compound Bromide | Surface Tension | 5.25 x 10⁻³ | ebi.ac.uk |
| This compound Bromide | Density Measurement | 5.3 x 10⁻³ | ebi.ac.uk |
A key characteristic of surfactants is their ability to adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. ebi.ac.ukbiolinscientific.com this compound effectively lowers the surface tension of water, a property that is crucial for processes like wetting, emulsification, and dispersion. sprchemical.comsolubilityofthings.comgoogle.com The presence of the aryl group in the head of this compound bromide inhibits its micellization process more significantly relative to its adsorption at the air-water interface when compared to surfactants without this group. ebi.ac.uk
The efficiency of a surfactant is often characterized by the concentration required to produce a significant reduction in surface tension. For this compound bromide, its ability to lower surface tension makes it a valuable component in formulations where spreading and penetration are desired. google.com
Materials Science and Polymer Chemistry Applications
The utility of this compound extends into the realm of materials science and polymer chemistry, where it is used to modify and create new materials with enhanced properties. researchgate.netresearchgate.net
This compound salts can be incorporated into polymer matrices to improve their properties. For instance, they can act as modifiers in the development of advanced polymer materials. researchgate.net The interaction between the cationic surfactant and a polymer can lead to the formation of complexes that alter the physical and chemical characteristics of the polymer.
In the synthesis of nanoparticles, controlling their size, shape, and stability is critical. arxiv.org Capping agents are used to prevent the aggregation of nanoparticles and to modify their surface properties. arxiv.orgresearchgate.net this compound can function as a capping agent in the synthesis of zinc oxide (ZnO) nanoparticles. arxiv.orgijspr.comresearchgate.net The choice of capping agent influences the physicochemical properties of the resulting nanoparticles. arxiv.orgnih.gov The use of a capping agent like this compound can control the primary particle size and influence the surface charge and interaction with the surrounding medium. arxiv.org
This compound can be integrated into various advanced polymeric materials and composites to impart specific functionalities. google.com For example, it has been used in the formulation of hydrogels and as a component in ophthalmic compositions where it can interact with gelling polysaccharides like gellan gum. google.com Its surfactant properties can aid in the dispersion of other components within the polymer matrix, leading to more homogeneous and stable materials. researchgate.net
Smart Materials and Functional Polymers Development
The development of smart and functional polymers, materials designed to respond to external stimuli, represents a significant area of materials science. nih.govrsc.orgonlytrainings.com These polymers can undergo changes in their physical or chemical properties in response to triggers like pH, temperature, or light. nih.govrsc.org this compound and its derivatives have been identified as components in the fabrication of such advanced materials.
In the realm of functional polymer composites, this compound bromide is listed as a cationic surfactant that can be employed in the exfoliation of layered zeolite precursors. google.com This process is crucial for creating zeolite nanosheets, which can then be incorporated into functionalized polymers to form nanocomposites with enhanced properties. google.com The role of this compound bromide in this context is to facilitate the swelling of the layered zeolite, a key step in the exfoliation process. google.com
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. rsc.org Key concepts in this field include molecular self-assembly and host-guest chemistry, where a host molecule binds a guest molecule to form a complex. alfachemic.com this compound, with its amphiphilic nature, is an excellent candidate for participating in such supramolecular systems.
The ability of this compound to act as a guest molecule in host-guest chemistry has been demonstrated in studies involving water-soluble cyclotriveratrylene (B73569) (WCTV). ebi.ac.uksmolecule.com In this system, the this compound cation is encapsulated by the WCTV host molecule. This interaction is a clear example of host-guest chemistry, where the hydrophobic and electrostatic interactions between the host and guest drive the formation of a stable complex in an aqueous environment. ebi.ac.uksmolecule.com
The host-guest complex formed between this compound and WCTV can further undergo directed self-assembly to form more complex architectures. ebi.ac.uksmolecule.com Specifically, these complexes self-assemble into vesicles in water. ebi.ac.uksmolecule.com This self-assembly is directed by the amphiphilic nature of the host-guest complex and is also responsive to external stimuli, in this case, pH. ebi.ac.uksmolecule.com When the pH of the solution is below 7.0, the host-guest complex dissociates, leading to the collapse of the vesicular structure. ebi.ac.uksmolecule.com This pH-responsive self-assembly demonstrates a sophisticated level of control over the formation and dissociation of supramolecular architectures.
The host-guest complex of this compound and WCTV is a prime example of a supra-amphiphile. ebi.ac.uksmolecule.com A supra-amphiphile is an amphiphilic entity that is formed through non-covalent interactions between two or more components. rsc.org In this case, the individual components, this compound and WCTV, are not significantly amphiphilic on their own, but their non-covalent association creates a new species with distinct amphiphilic properties, leading to self-assembly in water. ebi.ac.uksmolecule.com The formation of these supra-amphiphiles is a key step in the development of the aforementioned pH-responsive vesicles. ebi.ac.uksmolecule.com
Catalytic Applications and Mechanistic Insights
Beyond its role in material science and supramolecular chemistry, this compound also finds application in the field of catalysis, particularly as a phase transfer catalyst.
Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgtcichemicals.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like this compound chloride, transports a reactant from one phase to another, thereby enabling the reaction to occur. wikipedia.orgtcichemicals.com this compound chloride is noted for its utility as a phase transfer agent in various organic synthesis reactions. magtech.com.cn
The effectiveness of a phase transfer catalyst is dependent on its structure. biomedres.us Quaternary ammonium salts with a total of 12-25 carbon atoms in their hydrocarbon groups tend to exhibit good catalytic activity due to their balanced solubility in both aqueous and organic phases. biomedres.us The general mechanism involves the exchange of the catalyst's anion with the anion of the reactant in the aqueous phase, forming a lipophilic ion pair that can then migrate into the organic phase to react. ptfarm.pl
A study on the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT) using a H₂O₂/H₃PW₁₂O₄₀ system evaluated the efficiency of various quaternary ammonium salts as phase transfer catalysts. While this compound itself was not tested, structurally similar compounds were. The results provide insight into the catalytic activity of such compounds.
| Phase Transfer Catalyst | CDT Conversion (%) | Selectivity to ECDD (%) |
| Methyltrioctylammonium chloride (Aliquat® 336) | 98.5 | 99.1 |
| (Cetyl)pyridinium chloride (CPC) | 97.2 | 98.9 |
| Dimethyl[dioctadecyl(76%)+dihexadecyl(24%)] ammonium chloride (Arquad® 2HT) | 95.8 | 98.2 |
| (Cetyl)pyridinium bromide | 94.6 | 97.8 |
| Methyltributylammonium chloride | 85.3 | 95.6 |
| Didodecyldimethylammonium bromide | 82.1 | 94.3 |
| Tetrabutylammonium (B224687) hydrogensulfate | 79.4 | 92.5 |
| Methyltrioctylammonium bromide | 75.8 | 91.7 |
| Data sourced from a study on the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD). researchgate.net |
The data indicates that quaternary ammonium salts with longer alkyl chains, such as methyltrioctylammonium chloride, show high efficiency in this reaction, suggesting that this compound, with its dodecyl chain, would also be an effective phase transfer catalyst. researchgate.net Another example of a reaction catalyzed by a similar quaternary ammonium salt, methyl-trioctylammonium chloride, is the synthesis of dibenzyl ether from benzyl chloride and aqueous sodium hydroxide (B78521), which proceeds with high yield. researchgate.net
Catalytic Activity in Organic Reactions (General Quaternary Ammonium Compounds)
Quaternary ammonium compounds (QACs), including this compound, are pivotal in organic synthesis, primarily for their role as phase-transfer catalysts (PTCs). atamanchemicals.comwikipedia.org This catalytic function allows for reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase), a scenario that would otherwise result in extremely slow or non-existent reaction rates. operachem.com The technology of phase-transfer catalysis is crucial in the industrial synthesis of a wide range of organic compounds, including pharmaceuticals. atamanchemicals.comwikipedia.orgscience.gov
The fundamental principle of phase-transfer catalysis involves the QAC acting as a transport agent for an anionic reactant. operachem.com Typically, an inorganic nucleophile is soluble in an aqueous phase but insoluble in the organic phase where the organic substrate resides. The quaternary ammonium cation (Q⁺), with its lipophilic alkyl chains, can pair with the reactant anion (Y⁻) from the aqueous phase, forming a lipophilic ion pair (Q⁺Y⁻). This ion pair is soluble in the organic phase and can migrate across the phase boundary. operachem.com Once in the organic medium, the anion is weakly solvated, making it highly reactive towards the organic substrate. princeton.edu After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, thus completing the catalytic cycle. operachem.com This process was significantly elucidated by the work of Charles M. Starks in the early 1970s. operachem.comprinceton.edu
The effectiveness of a QAC as a phase-transfer catalyst is influenced by several factors, including the structure of the QAC itself. The length of the alkyl chains is particularly important; they must be long enough to confer sufficient lipophilicity to the cation for it to be soluble in the organic phase. operachem.com Commercially significant PTCs include benzyltriethylammonium chloride (TEBA), tetrabutylammonium bromide (TBAB), and various trioctylmethylammonium chlorides. alfachemic.combiomedres.us this compound chloride (also known as alkyldimethylbenzylammonium chloride or ADBAC) is a well-established phase-transfer agent used in the synthesis of organic compounds. atamanchemicals.comwikipedia.org
Detailed Research Findings
The application of QACs as phase-transfer catalysts is extensive, covering a variety of reaction types.
Nucleophilic Substitution Reactions: This is one of the earliest and most common applications of PTC. For instance, the synthesis of nitriles from alkyl halides and aqueous sodium cyanide, a reaction that is otherwise notoriously slow, is dramatically accelerated. The reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide, when catalyzed by hexadecyltributylphosphonium bromide (a phosphonium (B103445) salt, analogous to QACs), resulted in a 99% yield of cyanooctane in just 1.8 hours. operachem.com Similarly, using a three-phase catalyst system, the reaction of 1-bromooctane (B94149) with an aqueous solution of potassium cyanide (KCN) in benzene (B151609) can achieve a 95% yield. alfachemic.com
Alkylation Reactions: The alkylation of active methylene (B1212753) compounds, such as phenylacetonitrile (B145931), is a classic example of PTC. The first industrial application of PTC involved the reaction of phenylacetonitrile with ethyl chloride in the presence of 50% aqueous sodium hydroxide and benzyltriethylammonium chloride (TEBA) as the catalyst. ebi.ac.uk Chiral QACs, often derived from cinchona alkaloids or binaphthyl scaffolds, are instrumental in asymmetric alkylations. wikipedia.orgnih.gov For example, the asymmetric alkylation of a glycine-derived Schiff base using a binaphthyl quaternary ammonium salt catalyst can produce optically active α-amino acids with yields as high as 99% and an enantioselectivity of 98% ee. wikipedia.org
Generation of Dichlorocarbene (B158193): QACs are highly effective in generating dichlorocarbene (:CCl₂) from chloroform (B151607) and concentrated aqueous sodium hydroxide. google.com The generated dichlorocarbene is a reactive intermediate that can readily participate in cycloaddition reactions with alkenes to form dichlorocyclopropanes. atamanchemicals.com The reaction of styrene (B11656) with chloroform and aqueous NaOH, catalyzed by triethylbenzylammonium chloride (TEBA), proceeds efficiently to yield the corresponding dichlorocyclopropane derivative. phasetransfer.com
Asymmetric Synthesis: The development of chiral quaternary ammonium salts has opened the door to a wide array of asymmetric transformations. These catalysts create a chiral environment around the reacting anion, enabling stereoselective bond formation. Asymmetric epoxidation of α,β-unsaturated ketones, such as chalcone, using a chiral QAC derived from cinchona alkaloids in the presence of aqueous NaOCl, can yield the corresponding epoxide with up to 98% yield and 86% enantioselectivity. wikipedia.org
Below is a data table summarizing representative organic reactions catalyzed by various quaternary ammonium compounds.
| Reaction Type | Quaternary Ammonium Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution (Cyanation) | Hexadecyltributylphosphonium Bromide* | 1-Chlorooctane | NaCN (aq) | 1-Cyanooctane | 99 | operachem.com |
| Nucleophilic Substitution (Thioalkylation) | Tetra-n-butylammonium Bromide | 1-Bromobutane | KSCN (aq) | n-Butyl thiocyanate | 84 | google.com |
| Asymmetric Alkylation | Binaphthyl Quaternary Ammonium Salt | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl Bromide | (S)-Phenylalanine derivative | 95 | organic-chemistry.org |
| Dichlorocyclopropanation | Triethylbenzylammonium Chloride (TEBA) | Styrene | CHCl₃ / NaOH (aq) | 1,1-Dichloro-2-phenylcyclopropane | 72 | princeton.edu |
| Asymmetric Epoxidation | Cinchona Alkaloid-derived Quaternary Ammonium Salt | Chalcone | NaOCl (aq) | Chalcone Epoxide | 98 | wikipedia.org |
| O-Alkylation | Compound 1** | Benzophenone oxime | Benzyl Chloride | Benzophenone O-(benzyl)oxime | 90 | google.com |
| Elimination | Tetraoctylammonium Bromide | 1,2-Dibromo-1,2-diphenylethane | KOH | Diphenylacetylene | 96 | alfachemic.com |
*Quaternary phosphonium salts are closely related to and function similarly to quaternary ammonium salts as phase-transfer catalysts.
**Compound 1 refers to Bis-[2-(N-benzyl-N,N-diethylammonium)ethyl]ether, dichloride as described in the cited patent.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEnbZjPOmDLObHlEzFO244ghpYYnm8VfxLTGiGLTZJ5ev6wcs4cPvB9PtABWnziW47r5kJ8OU9injMRHml2K_hfvqVskaf4lYe38s3QpU3pn7H96kfNuLkhibp04cO2QxlMswRkLjxC_7ew7Lk-Q%3D%3D)]Interactions of Benzododecinium with Material Interfaces
Adsorption Phenomena at Solid-Liquid Interfaces
The adsorption of benzododecinium onto solid surfaces from a liquid phase is a key aspect of its interfacial activity. This process is particularly notable at the interface with silica (B1680970), a common material in both natural and industrial contexts.
Research into the adsorption of this compound bromide (BDDABr) on silica (SiO₂) nanoparticles reveals the formation of distinct adsorbed layers. researchgate.netnih.gov Using a "sorbent mass variation" (SMV) method, studies have elucidated the structure and composition of these layers on silica particles of varying sizes. nih.gov
The adsorption process is interpreted to result in the formation of incomplete bilayers, or isolated admicelles, on the silica surface. nih.gov These adsorbed layers have a specific thickness and composition. For instance, on silica nanoparticles with approximate sizes of 12 nm and 24 nm, the thickness of the adsorbed bilayers has been estimated to be around 2.9 nm and 2.7 nm, respectively. nih.gov The volume fraction of this compound within these saturated adsorbed layers was found to be 0.63 and 0.68, respectively, indicating a significant presence of the compound at the interface. nih.gov
The structure of the adsorbed layer can be influenced by environmental conditions such as pH. researchgate.net Depending on factors like the size of the silica particles and the pH of the solution, the adsorption isotherms can vary, suggesting changes in the arrangement of the this compound molecules on the surface. researchgate.net
| Parameter | Silica Nanoparticles (~12 nm) | Silica Nanoparticles (~24 nm) |
| Adsorbed Layer Structure | Incomplete bilayer (isolated admicelles) | Incomplete bilayer (isolated admicelles) |
| Estimated Bilayer Thickness | ~2.9 nm | ~2.7 nm |
| Volume Fraction of this compound | 0.63 | 0.68 |
This table presents data on the structure and composition of this compound bromide layers adsorbed on silica nanoparticles of different sizes. nih.gov
The adsorption of this compound onto surfaces like silica is not static but is influenced by several environmental and material-specific factors.
pH: The pH of the solution is a critical factor affecting the adsorption process. researchgate.netebrary.net It influences both the surface charge of the adsorbent and the degree of ionization of the adsorbate. ebrary.netresearchgate.net For this compound, a cationic surfactant, its adsorption on silica is significantly impacted by pH. researchgate.net As the pH increases, the surface of silica becomes more negatively charged due to the dissociation of surface hydroxyl groups, which can lead to stronger electrostatic attraction with the positively charged this compound cations. researchgate.net This can cause a change in the type of adsorption isotherm observed, shifting from S-type to L-type, indicating a higher affinity of the adsorbent for the adsorbate at higher pH levels. researchgate.net For similar compounds, optimal adsorption is often achieved at neutral or near-neutral pH conditions. eeer.orgresearchgate.net
Concentration: The initial concentration of this compound in the solution is a primary driver for the adsorption process. nih.gov Generally, as the concentration of the adsorbate increases, the amount adsorbed onto the surface also increases until saturation is reached. nih.gov The relationship between the equilibrium concentration in the solution and the amount adsorbed on the solid surface is described by adsorption isotherms. researchgate.net
Surface Properties: The properties of the solid adsorbent, such as particle size, play a crucial role. researchgate.net Studies have shown that the size of silica nanoparticles influences the adsorption of this compound. researchgate.net For example, smaller silica particles may exhibit a lower affinity for this compound compared to larger particles, a behavior consistent with the dissociation tendency of their surface hydroxyl groups. researchgate.net The surface chemistry, including the presence of functional groups, also dictates the nature and strength of interactions. nih.gov
Interfacial Behavior and Surface Thermodynamics
The behavior of this compound at interfaces is also characterized by its effect on surface tension and the thermodynamic principles governing its adsorption.
Dynamic surface tension (DST) measures the change in surface tension over time and is a key property of surface-active compounds like this compound. nih.gov As a quaternary ammonium (B1175870) compound (QAC), this compound can reduce the surface tension of aqueous solutions. nih.gov DST measurements are important for understanding the kinetics of adsorption to an interface, which is crucial in applications where surfaces are created rapidly. mpg.de Studies on QACs have shown a correlation between their DST values and their bactericidal activity under conditions that mimic real-world applications. nih.govnih.gov This suggests that the speed at which these molecules arrange themselves at an interface is a significant aspect of their function. nih.gov
The thermodynamics of adsorption provide insight into the spontaneity and energy changes associated with the process. The change in Gibbs free energy (ΔG) for the adsorption of this compound onto silica has been analyzed, showing the spontaneous nature of the process (ΔG < 0). nih.gov
| Thermodynamic Parameter | Indication | Relevance to this compound Adsorption |
| Gibbs Free Energy (ΔG) | Spontaneity of the process | Negative values indicate that the adsorption of this compound onto surfaces like silica is a spontaneous process. nih.gov |
| Enthalpy (ΔH) | Heat change during adsorption | Positive values (endothermic) for related compounds suggest that the adsorption process is favored by an increase in temperature. eeer.orgresearchgate.net |
| Entropy (ΔS) | Change in randomness/disorder | Positive values suggest increased randomness at the solid-liquid interface during adsorption, often due to the release of solvated water molecules. redalyc.org |
This table summarizes the key thermodynamic parameters and their implications for the adsorption of this compound.
Future Research Directions and Emerging Paradigms
Development of Novel Benzododecinium Derivatives for Specific Applications
The core structure of this compound, consisting of a benzyl (B1604629) group, a dodecyl (C12) alkyl chain, and a dimethylammonium head, offers a versatile scaffold for chemical modification. nih.gov Future research is increasingly focused on synthesizing novel derivatives to enhance efficacy and target specific applications. The biocidal activity of such compounds is known to be associated with the length of the alkyl chain, with C12 and C14 (myristyl) derivatives showing the greatest activity. atamanchemicals.com
Research efforts are directed towards:
Enhanced Antimicrobial Spectrum: this compound bromide is effective against Gram-positive microbes but can have uncertain activity against some Gram-negative microorganisms and is not effective against Mycobacterium tuberculosis or bacterial spores. wikipedia.org A significant area of future research involves the synthesis of derivatives with modified alkyl chains or substituted benzyl rings to overcome these limitations and combat resistant pathogens.
Targeted Biofilm Disruption: Biofilms present a major challenge in medical and industrial settings. Novel derivatives could be designed to more effectively penetrate the extracellular polymeric substance (EPS) of biofilms, disrupting their structure and increasing microbial susceptibility.
Advanced Pharmaceutical Formulations: this compound has been used as a penetration enhancer in ophthalmic drug delivery systems. mdpi.com Future work could focus on creating derivatives with optimized hydrophilic-lipophilic balance (HLB) to improve drug solubility and permeation across biological membranes in various formulations, moving beyond ophthalmology to transdermal or other delivery routes.
Antifouling Agents: The biocide properties of this compound make it a candidate for antifouling coatings. nih.gov Derivative development could yield compounds with lower environmental impact and longer service life for marine applications.
Integration of this compound in Advanced Functional Materials
The integration of this compound into advanced materials is a promising field, leveraging its cationic surfactant and biocidal properties. wikipedia.org Such "smart" materials can respond to environmental stimuli or perform specific functions.
A key area of development is its use in in-situ gelling systems. researchgate.net These are polymer-based liquid formulations that transition into a gel phase upon physiological stimuli like changes in temperature, pH, or ionic composition. mdpi.comresearchgate.net this compound has been incorporated into such systems as both a preservative and a corneal penetration enhancer. mdpi.comsemanticscholar.org
Future research will likely explore its incorporation into a wider range of functional materials. The cationic nature of the molecule makes it suitable for modifying the surface of anionic materials, imparting antimicrobial properties to textiles, wound dressings, and food packaging. laxai.com Furthermore, its self-assembly into micelles in aqueous solutions can be exploited to create nanocarriers for the delivery of hydrophobic functional ingredients or drugs. researchgate.net
Table 1: Potential Integration of this compound in Advanced Functional Materials
| Advanced Material | Role of this compound | Potential Application |
|---|---|---|
| In-Situ Hydrogels | Preservative, Penetration Enhancer, Gelling Agent (via ionic interaction) | Ophthalmic drug delivery, wound healing, rectal drug administration. mdpi.comresearchgate.netsemanticscholar.org |
| Polymeric Nanofibers | Antimicrobial Agent | Medicated wound dressings, filter media, smart textiles. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Counter-ion, Active Agent | Controlled release of active agents, selective separation. mdpi.comlaxai.com |
| Micelle-based Nanocarriers | Surfactant, Stabilizer | Delivery of poorly water-soluble drugs, encapsulation of functional food ingredients. researchgate.net |
| Surface-Modified Polymers | Cationic Coating | Antimicrobial food packaging, disinfectant wipes, biocidal plastics. atamanchemicals.com |
Green Chemistry Innovations in this compound Life Cycle
Applying the principles of green chemistry to the entire life cycle of this compound is crucial for sustainable development. mdpi.com This involves rethinking how the compound is synthesized, used, and disposed of.
Future innovations are expected to focus on several key areas:
Renewable Feedstocks: The synthesis of this compound traditionally relies on petrochemical sources. A primary goal of green chemistry research is to replace these with renewable feedstocks, such as biomass or agricultural waste, for both the alkyl chain and the benzyl group components. laxai.commdpi.com
Design for Degradation: A major challenge with some quaternary ammonium (B1175870) compounds is their persistence in the environment. hilarispublisher.com A critical research direction is the design of new this compound derivatives that maintain their antimicrobial efficacy during use but are readily biodegradable into benign substances afterward. mdpi.comhilarispublisher.com This involves incorporating functionalities into the molecular structure that are susceptible to environmental degradation mechanisms.
Safer Solvents and Processes: Minimizing or replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a core principle. nih.gov Research into solvent-free reaction conditions is also a key objective.
Table 2: Application of Green Chemistry Principles to the this compound Life Cycle
| Green Chemistry Principle | Application to this compound | Research Goal |
|---|---|---|
| 1. Prevention | Redesign synthesis to minimize waste. | Develop catalytic, one-pot processes with high atom economy. mdpi.comhilarispublisher.com |
| 3. Less Hazardous Chemical Syntheses | Use and generate substances with minimal toxicity. | Modify the molecular structure to reduce ecotoxicity while retaining function. |
| 5. Safer Solvents and Auxiliaries | Eliminate or replace organic solvents. | Develop syntheses that occur in water, supercritical CO₂, or solvent-free conditions. nih.gov |
| 7. Use of Renewable Feedstocks | Source starting materials from biomass instead of petroleum. | Engineer bio-based pathways to synthesize alkyl and benzyl precursors. mdpi.comhilarispublisher.com |
| 9. Catalysis | Use catalytic reagents over stoichiometric ones. | Develop novel metallic or enzymatic catalysts for efficient synthesis. laxai.comhilarispublisher.com |
| 10. Design for Degradation | Build biodegradability into the molecular structure. | Create effective but non-persistent derivatives that break down after use. hilarispublisher.com |
Interdisciplinary Research Integrating this compound Chemistry
The complexity of developing next-generation applications for this compound necessitates collaboration across multiple scientific disciplines. nih.gov
Chemistry and Materials Science: This partnership is fundamental to designing and fabricating the advanced functional materials discussed previously. Synthetic chemists can create novel this compound derivatives, while materials scientists can pioneer methods to integrate them into polymeric matrices, hydrogels, and smart surfaces. tohoku.ac.jpgovtsciencecollegedurg.ac.in
Chemistry and Microbiology/Biotechnology: Understanding the precise mechanisms of action against different microbes is key to overcoming resistance. nih.gov Collaboration between chemists and microbiologists can lead to the rational design of derivatives with enhanced potency. Biotechnologists can contribute by developing enzymatic processes for greener synthesis and by testing antimicrobial features of new materials. govtsciencecollegedurg.ac.in
Chemistry and Environmental Science: Assessing the environmental fate, persistence, and potential ecotoxicity of this compound and its derivatives is critical. mdpi.com Environmental scientists can provide crucial data that informs chemists in designing safer, biodegradable alternatives, embodying the principles of green chemistry. mdpi.com
Chemistry and Physics: The physical properties of this compound-containing systems, such as the thermodynamics of micelle formation or the mechanical properties of composite materials, require the expertise of physicists. researchgate.netgovtsciencecollegedurg.ac.in This collaboration is essential for optimizing formulations and material performance.
Addressing Research Gaps and Challenges
Despite its long history of use, significant research gaps and challenges remain for this compound. Addressing these is essential for unlocking its future potential.
Overcoming Microbial Resistance: A primary challenge is the limited efficacy against certain pathogens like bacterial spores and specific viruses and bacteria. wikipedia.org Future research must focus on understanding the mechanisms of resistance and designing novel derivatives that can bypass them.
Lack of Environmental Data: There is a scarcity of published data on the occurrence and impact of this compound in various environmental systems, such as hospital wastewater. mdpi.com Comprehensive studies are needed to understand its environmental lifecycle, which is a prerequisite for accurate risk assessment and the development of greener alternatives.
Standardization of Methods: A lack of standardized protocols for evaluating the performance and safety of antimicrobial compounds can make it difficult to compare results across different studies. psychedelichealth.co.uknih.gov Establishing consensus methodologies for efficacy, toxicity, and biodegradability testing would accelerate innovation.
Scaling and Translation: A significant hurdle lies in translating promising laboratory-scale innovations—be it a novel derivative or a new functional material—into commercially viable and regulatory-approved products. psychedelichealth.co.uk This requires overcoming challenges in scaling up green synthesis processes and conducting extensive validation.
Q & A
Basic Research Questions
Q. What are the key chemical and physical properties of benzododecinium chloride, and how can they be systematically characterized in laboratory settings?
- Methodological Answer : Begin with spectral analysis (e.g., NMR, FTIR) to confirm molecular structure and purity. Use thermogravimetric analysis (TGA) for stability assessment under varying temperatures. Reference safety data sheets (SDS) for hazard classifications (e.g., Acute Tox. 4, Skin Corr. 1B) and design experiments with appropriate PPE and ventilation . For reproducibility, document synthesis protocols, including solvent systems and reaction conditions, aligning with guidelines for experimental reporting .
Q. Which analytical techniques are most effective for quantifying this compound chloride in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for sensitivity and specificity. Validate methods using spike-and-recovery experiments in representative matrices. Ensure calibration curves meet linearity (R² ≥ 0.99) and precision (RSD < 5%) criteria. Cross-reference with established protocols for antimicrobial agent quantification .
Q. What safety protocols are critical when handling this compound chloride in laboratory environments?
- Methodological Answer : Follow SDS guidelines for acute toxicity (H302, H312) and skin corrosion (H314). Use fume hoods, nitrile gloves, and lab coats. Implement spill containment procedures (e.g., neutralization with activated charcoal) and dispose of waste per local regulations. Train personnel on first-aid measures, including eye irrigation and dermal decontamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound chloride across different studies?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., strain specificity, concentration gradients). Replicate conflicting studies under standardized conditions (e.g., CLSI guidelines). Use factorial design experiments to isolate variables (e.g., pH, temperature). Apply statistical tools like ANOVA to assess significance of observed discrepancies .
Q. What experimental designs are optimal for studying this compound chloride’s degradation pathways under environmental conditions?
- Methodological Answer : Simulate natural conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Monitor degradation products via LC-MS/MS and quantify half-lives using kinetic modeling. Include abiotic controls to distinguish photolytic vs. microbial contributions. Report results with error margins and confidence intervals to enhance reproducibility .
Q. How can synergistic interactions between this compound chloride and other antimicrobial agents be systematically evaluated?
- Methodological Answer : Use checkerboard assays or time-kill curves to calculate fractional inhibitory concentration indices (FICI). A FICI ≤ 0.5 indicates synergy. Validate findings with in vivo models (e.g., biofilm assays on medical devices). Address ethical considerations by predefining stopping criteria for toxicity .
Q. What methodologies best assess the environmental impact of this compound chloride in aquatic ecosystems?
- Methodological Answer : Perform acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, algae) per OECD guidelines. Measure EC₅₀ values and bioaccumulation potential. Complement with QSAR modeling to predict long-term ecological risks. Mitigation strategies should be tested, such as adsorption via activated carbon or advanced oxidation processes .
Q. How can researchers elucidate the molecular mechanism of this compound chloride’s membrane-disruptive activity?
- Methodological Answer : Employ biophysical techniques like fluorescence anisotropy to monitor membrane fluidity changes. Use atomic force microscopy (AFM) to visualize membrane integrity. Pair with molecular dynamics simulations to predict interactions with lipid bilayers. Validate hypotheses via site-directed mutagenesis in bacterial models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
